molecular formula C9H18ClN B2856943 5-azoniaspiro[4.5]decane;chloride CAS No. 859953-02-9

5-azoniaspiro[4.5]decane;chloride

Cat. No.: B2856943
CAS No.: 859953-02-9
M. Wt: 175.7
InChI Key: QBROHVBYYPMGGX-UHFFFAOYSA-M
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Description

5-azoniaspiro[4.5]decane;chloride is a spirocyclic quaternary ammonium compound. It is known for its stability in alkaline media and is used in various applications, including anion exchange membranes. The unique spirocyclic structure of this compound contributes to its chemical stability and effectiveness in various industrial and scientific applications .

Preparation Methods

The synthesis of 5-azoniaspiro[4.5]decane;chloride involves the preparation of spirocyclic quaternary ammonium cations. One method includes the reaction of 1-(2-vinyloxy) ethylpiperidine with halogens such as bromine and iodine to form the corresponding halides . Another approach involves the use of structure-directing agents like (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane hydroxide . These methods ensure the formation of the spirocyclic structure, which is crucial for the compound’s stability and functionality.

Chemical Reactions Analysis

5-azoniaspiro[4.5]decane;chloride undergoes various chemical reactions, including substitution reactions. In alkaline media, it exhibits high chemical stability, which is attributed to the spirocyclic structure . Common reagents used in these reactions include halogens and hydroxides. The major products formed from these reactions are typically other spirocyclic quaternary ammonium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-azoniaspiro[4.5]decane;chloride involves its interaction with anionic species. The spirocyclic quaternary ammonium structure provides a stable positive charge, which facilitates the exchange of anions in various applications . This interaction is crucial for its effectiveness in anion exchange membranes and other electrochemical applications.

Properties

IUPAC Name

5-azoniaspiro[4.5]decane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBROHVBYYPMGGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(CC1)CCCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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